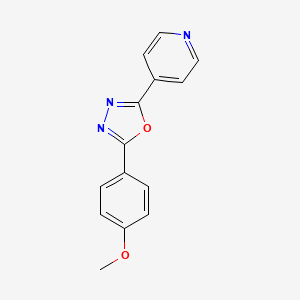![molecular formula C11H13BO2 B14174489 2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole CAS No. 7462-36-4](/img/structure/B14174489.png)
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole is an organoboron compound that features a boron atom within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole typically involves cycloaddition reactions. One method involves the use of dioxaboroles with easily hydrolyzed O–B bonds for cycloadditions with a wide variety of alkenes. The reaction is facilitated by a photosensitizer such as fac-Ir(dFppy)3 (dFppy = 3,5-difluoro-2-(2-pyridinyl)phenyl) under 450 nm LED light, using dichloromethane (DCM) as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole undergoes various types of chemical reactions, including:
Cycloadditions: Particularly [2+2] cycloadditions with alkenes, facilitated by photosensitizers.
Hydrolysis: The O–B bonds in the dioxaborole ring can be easily hydrolyzed to form cyclobutyl diols or 1,4-dicarbonyl compounds.
Common Reagents and Conditions
Photosensitizers: fac-Ir(dFppy)3
Solvents: Dichloromethane (DCM)
Light Source: 450 nm LED light
Major Products
Cyclobutyl Diols: Formed after the cleavage of the boracycle.
1,4-Dicarbonyl Compounds: Useful intermediates formed after glycol cleavage.
Scientific Research Applications
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole has several applications in scientific research:
Organic Synthesis: Used in cycloaddition reactions to create complex organic molecules.
Material Science:
Pharmaceuticals: Could be explored for drug development due to its ability to form stable complexes with various organic molecules.
Mechanism of Action
The mechanism of action for 2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole primarily involves its ability to undergo cycloaddition reactions. The boron atom within the ring structure acts as a Lewis acid, facilitating the formation of new bonds with alkenes under the influence of a photosensitizer and light . This reactivity is enabled by the temporary ring constraint provided by the dioxaborole structure.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3,2-dioxaborolane
- 2-Phenylbenzo[d][1,3,2]dioxaborole
Uniqueness
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole is unique due to its specific ring structure that provides temporary ring constraint, enabling efficient photosensitized cycloaddition reactions. This sets it apart from other similar compounds that may not have the same level of reactivity or stability under similar conditions .
Properties
CAS No. |
7462-36-4 |
|---|---|
Molecular Formula |
C11H13BO2 |
Molecular Weight |
188.03 g/mol |
IUPAC Name |
2-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3,2]dioxaborole |
InChI |
InChI=1S/C11H13BO2/c1-2-5-9(6-3-1)12-13-10-7-4-8-11(10)14-12/h1-3,5-6,10-11H,4,7-8H2 |
InChI Key |
HPBIOQIJIRGRJT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2CCCC2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14174416.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)
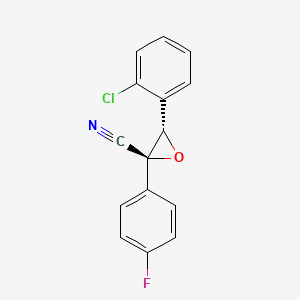
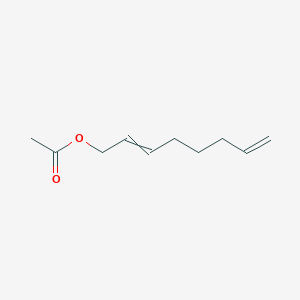
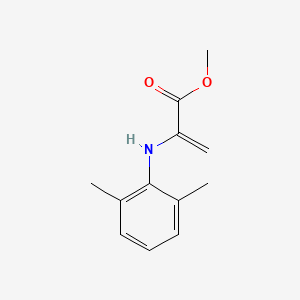
![([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone](/img/structure/B14174446.png)
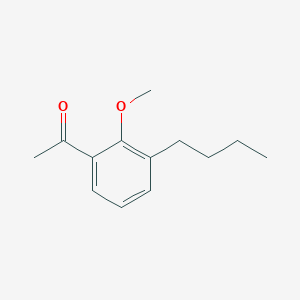
![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174459.png)
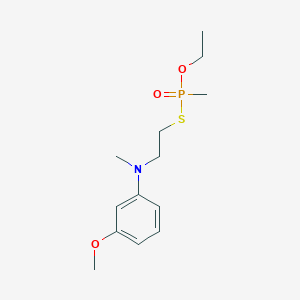
![3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14174474.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14174482.png)
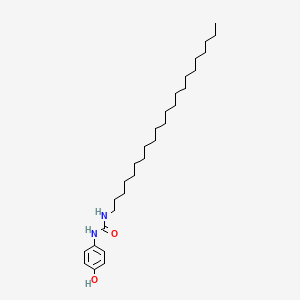
![4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline](/img/structure/B14174498.png)
